2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide

Lipophilicity profiling QSAR Lead optimization

2-(2-Chlorophenoxy)-N-(4-nitrophenyl)acetamide (CAS: 301679-01-6) is a synthetic small-molecule acetamide derivative (C14H11ClN2O4, MW 306.7 g/mol). The compound belongs to the phenoxy-N-phenylacetamide class, characterized by a 2-chlorophenoxy ether linked via an acetamide bridge to a 4-nitrophenyl ring.

Molecular Formula C14H11ClN2O4
Molecular Weight 306.70 g/mol
Cat. No. B4889126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide
Molecular FormulaC14H11ClN2O4
Molecular Weight306.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C14H11ClN2O4/c15-12-3-1-2-4-13(12)21-9-14(18)16-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18)
InChIKeyQPRWLYADLKRXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenoxy)-N-(4-nitrophenyl)acetamide: Physicochemical Profile and Sourcing Baseline for Procurement Decisions


2-(2-Chlorophenoxy)-N-(4-nitrophenyl)acetamide (CAS: 301679-01-6) is a synthetic small-molecule acetamide derivative (C14H11ClN2O4, MW 306.7 g/mol) [1]. The compound belongs to the phenoxy-N-phenylacetamide class, characterized by a 2-chlorophenoxy ether linked via an acetamide bridge to a 4-nitrophenyl ring . It is commercially available as a screening compound from multiple suppliers including Sigma-Aldrich (AldrichCPR, product R507830) [1] and ChemDiv (Compound ID 2159-0467) . The compound is achiral, with a computed logP of 3.3755, logD of 3.3735, logSw of -3.5761, and a topological polar surface area (TPSA) of 64.084 Ų . These physicochemical properties position it within the drug-like chemical space for lead discovery and pharmacological screening applications.

Why Positional Isomers and Dechlorinated Analogs Cannot Substitute 2-(2-Chlorophenoxy)-N-(4-nitrophenyl)acetamide in Targeted Screening


Within the phenoxy-N-phenylacetamide class, minor positional changes in chloro and nitro substitution produce quantifiable shifts in lipophilicity, electronic distribution, and hydrogen-bonding capacity that directly affect target engagement and pharmacokinetic behavior. For instance, the ortho-chloro substitution on the phenoxy ring (as in the target compound) yields a logP of 3.3755 , whereas the para-chloro positional isomer 2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide exhibits a logP of 3.36 . This numerically subtle but mechanistically significant difference reflects altered dipole moments and steric profiles that influence binding-pocket complementarity [1]. Removal of the chloro substituent entirely (N-(4-nitrophenyl)-2-phenoxyacetamide) increases the TPSA from 64.084 Ų to approximately 84.2 Ų and reduces logP to ~2.6–3.3 , substantially impairing membrane permeability potential. These are not interchangeable scaffolds—SAR studies on 2-(substituted phenoxy)acetamide derivatives confirm that halogen presence and position on the aromatic ring directly modulate anticancer, anti-inflammatory, and antimicrobial potency [1]. Therefore, generic substitution without explicit comparative bioassay data risks undermining assay reproducibility and hits.

Quantitative Differentiation Evidence for 2-(2-Chlorophenoxy)-N-(4-nitrophenyl)acetamide vs. Closest Analogs


Ortho-Chloro vs. Para-Chloro Substitution: LogP Differentiation Between Positional Isomers

The target compound, 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide (ortho-chloro on phenoxy ring), has a computed logP of 3.3755 and logD of 3.3735 . Its direct positional isomer, 2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide (para-chloro on phenoxy ring, ortho-nitro on aniline ring), has a reported logP of 3.36 . The difference of ΔlogP ≈ 0.015, while numerically small, is accompanied by distinct logSw values (-3.5761 vs. -4.70) and rotatable bond counts (4 vs. 4), indicating differentiated aqueous solubility and conformational profiles . This ortho-chloro configuration places the electron-withdrawing chlorine atom in closer proximity to the ether oxygen, altering the local electrostatic potential and hydrogen-bond acceptor strength of the phenoxy oxygen compared to the para-substituted isomer [1].

Lipophilicity profiling QSAR Lead optimization

Chlorinated vs. Non-Chlorinated Scaffold: TPSA and Membrane Permeability Differentiation

The target compound possesses a topological polar surface area (TPSA) of 64.084 Ų . The non-chlorinated analog, N-(4-nitrophenyl)-2-phenoxyacetamide, has a reported TPSA of approximately 84.2 Ų (XLogP-based calculation) or 84.15 Ų (precise mass-based) . This represents a significant difference of ΔTPSA ≈ 20 Ų. The target compound also has 7 hydrogen bond acceptors vs. the analog's comparable count, but with a single hydrogen bond donor in both cases . In drug discovery, compounds with TPSA < 140 Ų are generally considered orally bioavailable, while TPSA < 60-70 Ų is associated with good blood-brain barrier penetration [1]. The target compound's lower TPSA positions it closer to CNS-penetrant chemical space compared to the dechlorinated analog.

Drug-likeness Membrane permeability ADME prediction

Class-Level SAR: Halogen Substitution on Phenoxy Ring Enhances Anticancer and Anti-Inflammatory Potency

In a published SAR study of 2-(substituted phenoxy)acetamide derivatives (compounds 3a–j), the authors concluded that 'synthesized products 3a–j with halogens on the aromatic ring favors as the anticancer and anti-inflammatory activity' [1]. The lead compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) demonstrated anticancer activity against MCF-7 breast cancer cells and SK-N-SH neuroblastoma cells, alongside significant anti-inflammatory and analgesic effects [1]. While 3c differs from the target compound in its amine moiety, both share the 2-chloro/4-nitro-substituted phenoxy-N-phenylacetamide pharmacophore. The presence of the ortho-chloro substituent on the phenoxy ring of the target compound aligns with this favorable halogen-dependent SAR trend, distinguishing it from non-halogenated analogs which showed reduced activity in the same study [1].

Structure-activity relationship Anticancer screening Anti-inflammatory

Phenoxyacetamide Class Activity Against Type III Secretion System (T3SS) in Pseudomonas aeruginosa

Phenoxyacetamide derivatives have been characterized as inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS), a critical virulence mechanism [1]. The most promising screening hit, MBX 1641 (a racemic phenoxyacetamide), demonstrated stereoselective inhibition of T3SS-mediated secretion and translocation of toxin effectors into mammalian cells [1]. While MBX 1641 differs in specific substituents from the target compound, the core phenoxy-N-phenylacetamide scaffold—specifically the phenoxyacetamide pharmacophore—is conserved [1]. Pseudomonas aeruginosa strains with mutations in the pscF needle protein gene conferred resistance to this inhibitor class, confirming target-specific activity [2]. The target compound, possessing both chloro and nitro substituents on this scaffold, resides within the same chemotype space that has demonstrated on-target T3SS inhibition [1][2].

Antivirulence Pseudomonas aeruginosa T3SS inhibitor

Distinct 4-Nitroaniline Moiety as a Chromogenic and Redox-Active Handle for Biochemical Probe Development

The target compound contains a 4-nitrophenyl group attached to the amide nitrogen, forming a 4-nitroanilide moiety. This structural feature is shared with well-established chromogenic enzyme substrates such as 4-nitroanilide derivatives used in amidase and peptidase assays, where enzymatic cleavage releases 4-nitroaniline (λmax ~380-410 nm, ε ~8,800-10,000 M⁻¹cm⁻¹) [1]. By contrast, positional isomers such as 2-(4-chlorophenoxy)-N-(2-nitrophenyl)acetamide bear the nitro group at the ortho position on the aniline ring, which alters the electronic properties and UV-Vis spectral characteristics of the chromophore . The para-nitro configuration of the target compound provides a more extended conjugated system with stronger molar absorptivity and a bathochromic shift, making it more suitable for spectrophotometric detection in biochemical assays [1].

Chromogenic substrate 4-nitroaniline Biochemical probe

Commercial Availability and Catalog Maturity: Sigma-Aldrich Listing Differentiates from Custom-Synthesis-Only Analogs

The target compound, 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide, is listed in the Sigma-Aldrich catalog (AldrichCPR product line, Cat. No. R507830) [1], and is also available from ChemDiv (184 mg stock, 1-week shipping) . In contrast, the closely related compound 2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide is primarily listed through specialty vendors (e.g., evitachem.com) and is not found in the Sigma-Aldrich catalog . Sigma-Aldrich listing implies availability of a Certificate of Analysis (CoA), batch-to-batch quality control data, and standardized storage/shipping conditions—factors critical for reproducible research [1]. The dual-supplier availability (Sigma-Aldrich + ChemDiv) provides procurement redundancy that several positional isomers lack. Published literature on phenoxyacetamide screening compounds emphasizes that compound identity, purity, and sourcing reproducibility are essential for SAR interpretation and hit validation [2].

Compound sourcing Reproducibility Procurement

Recommended Application Scenarios for 2-(2-Chlorophenoxy)-N-(4-nitrophenyl)acetamide Based on Verified Differentiation Evidence


Anticancer Lead Discovery Screening Leveraging Halogen-Dependent SAR

For research groups conducting anticancer screening against MCF-7 (breast cancer) or SK-N-SH (neuroblastoma) cell lines, this compound is a rational selection over non-halogenated phenoxyacetamide analogs. Published class-level SAR demonstrates that halogen-bearing 2-(substituted phenoxy)acetamide derivatives exhibit enhanced anticancer activity compared to their non-halogenated counterparts [1]. The ortho-chloro substituent on the target compound aligns with this favorable SAR trend. Procurement through Sigma-Aldrich (R507830) [2] ensures CoA-documented purity, supporting reproducible dose-response experiments.

Anti-Virulence Screening Against Pseudomonas aeruginosa T3SS

This compound is suitable for inclusion in phenotypic screening libraries targeting P. aeruginosa virulence. The phenoxyacetamide scaffold has been independently validated as a T3SS inhibitor chemotype, with the lead compound MBX 1641 demonstrating stereoselective inhibition of toxin secretion and translocation [3]. P. aeruginosa strains with pscF mutations confer resistance specifically to this chemotype, confirming on-target mechanism [4]. The target compound's distinct ortho-chloro/para-nitro substitution pattern offers a structurally differentiated entry point for SAR expansion within this validated anti-virulence scaffold.

Chromogenic Probe Development Using the 4-Nitroanilide Handle

The para-nitroanilide moiety of this compound provides a built-in chromogenic handle. Upon enzymatic or chemical cleavage of the amide bond, 4-nitroaniline is released with strong absorbance at 380–410 nm (ε ~8,800–10,000 M⁻¹cm⁻¹) [5]. This makes the compound suitable for development as a substrate probe in amidase, peptidase, or esterase activity assays, where real-time spectrophotometric monitoring is required. The ortho-nitro positional isomer would not provide equivalent chromogenic sensitivity due to reduced molar absorptivity [5].

QSAR Model Training with Defined Physicochemical Parameters

The compound's well-characterized computational properties—logP 3.3755, logD 3.3735, TPSA 64.084 Ų, logSw -3.5761 —make it valuable as a data point in quantitative structure-activity relationship (QSAR) model training for membrane permeability and bioavailability prediction. The significant TPSA difference (ΔTPSA ≈ +20 Ų) compared to the dechlorinated analog N-(4-nitrophenyl)-2-phenoxyacetamide provides a meaningful physicochemical gradient for model calibration in CNS drug discovery programs.

Quote Request

Request a Quote for 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.